2-Fluoro-4-methoxy-6-nitro toluene
Description
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Properties
IUPAC Name |
1-fluoro-5-methoxy-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHKFBNIRZIJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-4-methoxy-6-nitrotoluene is a substituted toluene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The structure of 2-Fluoro-4-methoxy-6-nitrotoluene can be represented as follows:
This compound features a fluorine atom, a methoxy group, and a nitro group attached to the aromatic ring, which significantly influences its biological properties.
The biological activity of 2-Fluoro-4-methoxy-6-nitrotoluene is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
- Receptor Modulation : It has been suggested that the compound may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate immune responses.
Table 1: Pharmacological Profile of 2-Fluoro-4-methoxy-6-nitrotoluene
| Property | Value |
|---|---|
| Molecular Weight | 185.16 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity (LogP) | 3.5 |
| pKa | 7.5 |
Biological Activity
Research indicates that 2-Fluoro-4-methoxy-6-nitrotoluene exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
- Anticancer Potential : Preliminary investigations suggest that 2-Fluoro-4-methoxy-6-nitrotoluene may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune cell activity.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of 2-Fluoro-4-methoxy-6-nitrotoluene against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines (e.g., HepG2) revealed that treatment with varying concentrations of the compound resulted in significant growth inhibition, with an IC50 value of approximately 15 µM after 48 hours. This suggests a promising avenue for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
